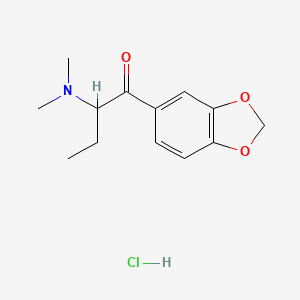
Dibutylone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutylone, also known as bk-DMBDB, is a stimulant drug of the amphetamine, phenethylamine, and cathinone drug classes . It is structurally related to butylone, a designer drug that has been detected in products marketed as bath salts or plant food . Dibutylone has been reported in Europe and the US .
Molecular Structure Analysis
Dibutylone is a beta-keto variation of amphetamine-like substances . It is structurally related to butylone . The exact molecular structure can be found in scientific literature .Chemical Reactions Analysis
The metabolic profile of Dibutylone was mapped by in vitro incubation with human liver microsomes (HLM) . Butylone was confirmed as a metabolite of Dibutylone . Hydrogenation of the beta-ketone of Dibutylone resulted in the most prominent metabolite found in human specimens .Aplicaciones Científicas De Investigación
Structural Analysis : A study by Wood, Bernal, and Lalancette (2017) described the structure of dibutylone hydrochloride as part of their work on designer cathinones. This research provides detailed insights into the molecular structure of dibutylone, which is vital for understanding its pharmacological and toxicological properties (Wood, Bernal, & Lalancette, 2017).
Toxicology and Metabolism : Krotulski, Mohr, Papsun, and Logan (2018) conducted a comprehensive study on dibutylone intoxications, its quantitative confirmations, and metabolism in human specimens. This research is crucial for forensic and medical professionals in identifying and understanding the effects of dibutylone in the body (Krotulski et al., 2018).
Pharmacological Effects : Glatfelter, Walther, Evans-Brown, and Baumann (2021) explored the interactions of dibutylone and its structural isomers with monoamine transporters in the brain, and their consequent effects on locomotor stimulation. Their findings contribute to the understanding of dibutylone's psychostimulant properties and potential risks (Glatfelter et al., 2021).
Analytical Differentiation : Liliedahl and Davidson (2021) developed methods for differentiating synthetic cathinone isomers, including dibutylone, using gas chromatography and mass spectrometry. This study enhances the ability of forensic laboratories to accurately identify substances like dibutylone in legal and medical investigations (Liliedahl & Davidson, 2021).
Identification Techniques : Wang et al. (2019) established a method to identify dibutylone in unknown samples using a combination of gas chromatography-mass spectrometry, high-resolution mass spectrometry, and nuclear magnetic resonance spectroscopy. This advancement is significant for the rapid and accurate identification of dibutylone in various contexts (Wang et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)butan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-4-10(14(2)3)13(15)9-5-6-11-12(7-9)17-8-16-11;/h5-7,10H,4,8H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAFASVUPHWNTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibutylone hydrochloride | |
CAS RN |
17763-12-1 |
Source


|
| Record name | Dibutylone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017763121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIBUTYLONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75DNR1UL8R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

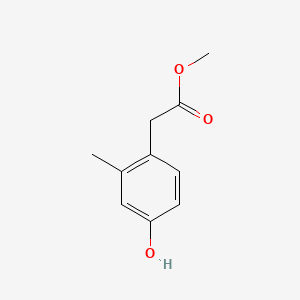
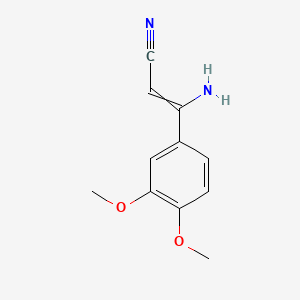

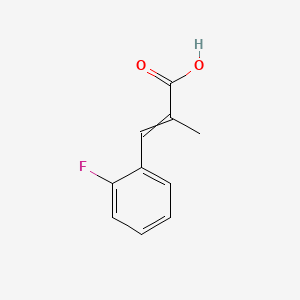
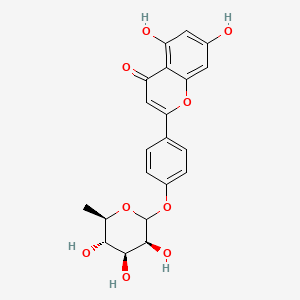
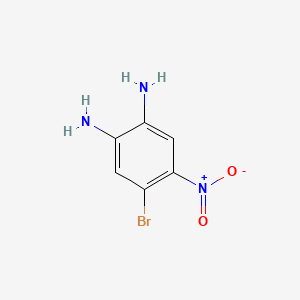
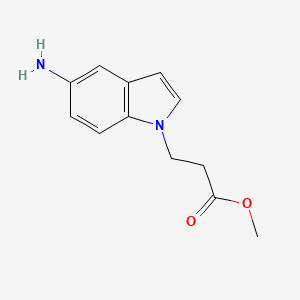
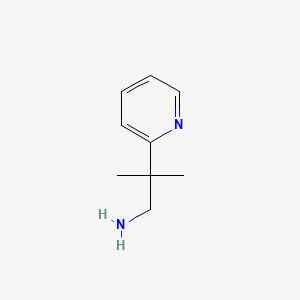
![5-(1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B599912.png)
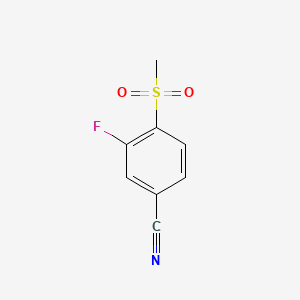

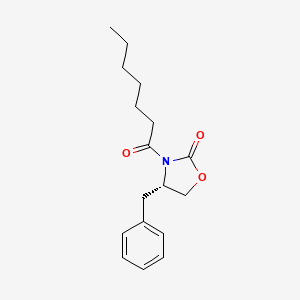
![Sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-2,5-dihydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonate;copper](/img/structure/B599919.png)